![molecular formula C23H27N5O4S B2631227 7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893913-31-0](/img/structure/B2631227.png)
7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It is related to a class of compounds known as pyrimidines . Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyrimido[4,5-d]pyrimidine core, which is a bicyclic system with two nitrogen atoms in the pyrimidine ring. The molecule also contains various functional groups attached to this core, including a methoxyphenyl group, a dimethyl group, a thio group, and a 4-methylpiperidin-1-yl-2-oxoethyl group.Wissenschaftliche Forschungsanwendungen
Molecular Structure and Crystal Engineering
Studies on closely related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have revealed intricate details about their molecular structures and crystal packing. For instance, research by Trilleras et al. (2009) on 7-aryl-substituted pyrido[2,3-d]pyrimidines demonstrated how molecular interactions, such as hydrogen bonding and π-π stacking, influence crystal structures Trilleras, J., Quiroga, J., Cobo, J., Hursthouse, M., & Glidewell, C. (2009). Four 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones: similar molecular structures but different crystal structures. Acta Crystallographica Section C, Crystal Structure Communications, 65(Pt 4), o134-9. This research underscores the potential of using such compounds in the design of new materials with specific crystallographic properties.
Synthetic Pathways and Chemical Transformations
Efficient synthetic routes and chemical transformations are crucial for the practical application of complex organic compounds. Taghavi-Moghadam et al. (1999) described a facile synthesis process for 6-aryl-1,3-dimethyl-5H-pyrimido[4,5-b][1,4]diazepine-2,4(1H,3H)-diones, highlighting methods that could be applicable to the synthesis of similar pyrimido[4,5-d]pyrimidine derivatives Taghavi-Moghadam, S., Stumpf, R., Fischer, H., & Pfleiderer, W. (1999). Facile Synthesis of 6-Aryl-1,3-dimethyl-5H-pyrimido[4,5-b][1,4]diazepine-2,4(1H,3H)-diones. Collection of Czechoslovak Chemical Communications, 64, 313-320.
Biological Activities and Pharmacological Potential
Although direct studies on the specific compound are scarce, research into related compounds suggests potential biological and pharmacological activities. For instance, Abbas et al. (2015) explored novel fused thiazolo[3,2-a]pyrimidinones and pyrimido[2,1-b][1,3]thiazinones, revealing promising cytotoxic activities against cancer cell lines, suggesting the potential of structurally similar compounds in medicinal chemistry Abbas, I. M., Gomha, S. M., Elaasser, M., & Mabrouk, Bazada K. A. (2015). Synthesis and Characterisation of Some Novel Fused Thiazolo[3,2-A] Pyrimidinones and Pyrimido[2,1-B][1,3]Thiazinones. Journal of Chemical Research, 39, 719-723.
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its potential antimicrobial activity, as well as investigation of other biological activities. Additionally, the synthesis of this compound could be optimized, and its physical and chemical properties could be further characterized .
Eigenschaften
IUPAC Name |
7-(2-methoxyphenyl)-1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4S/c1-14-9-11-28(12-10-14)17(29)13-33-21-18-20(26(2)23(31)27(3)22(18)30)24-19(25-21)15-7-5-6-8-16(15)32-4/h5-8,14H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDPTMOFMNCAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-((4-bromobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2631145.png)
![3-[[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2631147.png)
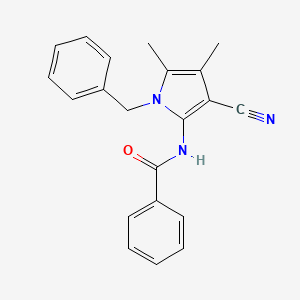
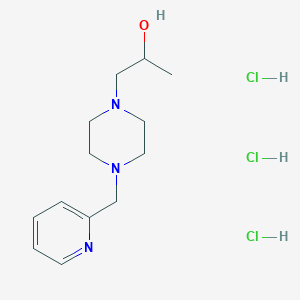
![1-cyclopropyl-4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B2631151.png)
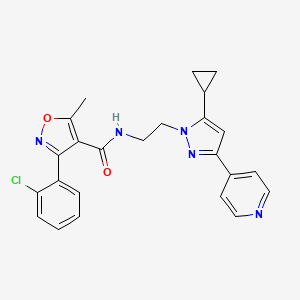
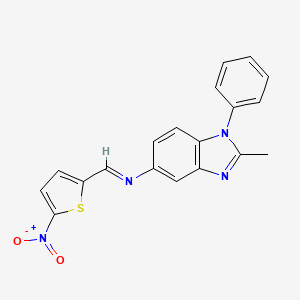
![7-(2-(benzyloxy)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2631155.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B2631156.png)
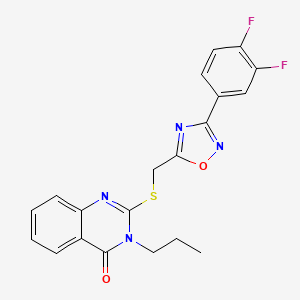
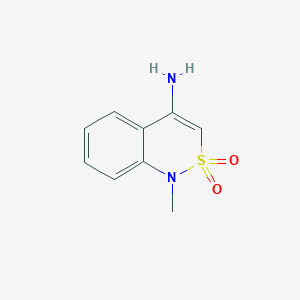
![1-(ethanesulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B2631163.png)
![1-[2-(2-methoxyphenyl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2631164.png)
![N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2631165.png)
